molecular formula C15H6ClF6NO B1193229 PCSK9 Modulator

PCSK9 Modulator

Cat. No.: B1193229
M. Wt: 365.66
InChI Key: SIKMFPAJZVLOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PCSK9 modulator is a modulator of proprotein convertase subtilisin kexin like type 9 (PCSK9).

Scientific Research Applications

Modulation of Plasma PCSK9 and Cholesterol Homeostasis

Proprotein convertase subtilisin/kexin type 9 (PCSK9) modulators have been noted for their influence on plasma cholesterol levels by interacting with low-density lipoprotein receptors (LDLR). PCSK9's impact on LDLR degradation plays a pivotal role in cholesterol homeostasis, with studies revealing that variants of PCSK9 can affect plasma cholesterol levels, either positively or negatively, thereby influencing the risk of atherosclerosis. The expression, secretion, and plasma levels of PCSK9 can be modulated by various factors, including the proprotein convertase furin, natural inhibitors like annexin-A2, or lipid-altering agents such as statins, fibrates, ezetimibe, and berberine (Davignon, Dubuc, & Seidah, 2010).

Impact on Neurocognitive Function and Central Nervous System

There's growing interest in the role of PCSK9 in the central nervous system, particularly its involvement in neurogenesis, neuronal migration, and apoptosis. Observational studies have detected increased expression of PCSK9 in specific areas of the central nervous system during embryonic development, and it has been shown to modulate LDLR levels in ischemic brain areas. Despite potential concerns about the neurological side effects of PCSK9 inhibitors, recent evidence suggests that these effects are not significant, and PCSK9's role in the nervous system physiology continues to be a subject of study (Mannarino, Sahebkar, Bianconi, Serban, Banach, & Pirro, 2018).

Innovative Therapeutic Approaches and Drug Development

Recent advancements in the field of PCSK9 research have led to the development of various therapeutic approaches aimed at reducing its LDLR degrading activity. This includes the discovery of small-molecule PCSK9 modulators, such as a series of 2,3'-diindolylmethanes, which hold promise for the treatment of hypercholesterolemia. These small molecules can significantly lower PCSK9 protein levels, presenting a novel pathway for managing cholesterol levels (Winston-McPherson, Xie, Yang, Li, Shu, & Tang, 2019).

Role in Lipoprotein Metabolism and Cardiovascular Health

PCSK9's role in lipoprotein metabolism and its influence on cardiovascular health have been extensively documented. It is recognized as a key modulator of cholesterol metabolism, interacting with LDL receptors and thereby influencing circulating levels of LDL cholesterol. This has led to the development of PCSK9 inhibitors, including monoclonal antibodies, as potent therapeutic agents in the management of hypercholesterolemia and associated cardiovascular diseases. The rapid translation of discoveries in PCSK9 biology into effective medical therapies underscores its significance in cardiovascular health (Shapiro, Tavori, & Fazio, 2018).

Properties

Molecular Formula

C15H6ClF6NO

Molecular Weight

365.66

IUPAC Name

7-Chloro-6-(trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)benzo[d]oxazole

InChI

InChI=1S/C15H6ClF6NO/c16-11-9(15(20,21)22)5-6-10-12(11)24-13(23-10)7-1-3-8(4-2-7)14(17,18)19/h1-6H

InChI Key

SIKMFPAJZVLOEM-UHFFFAOYSA-N

SMILES

FC(C1=CC=C(C2=NC3=CC=C(C(F)(F)F)C(Cl)=C3O2)C=C1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PCSK9 modulator

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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